molecular formula C14H17FO2 B8059418 (E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate

(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate

Cat. No.: B8059418
M. Wt: 236.28 g/mol
InChI Key: LWUZWHONYGLGCV-SOFGYWHQSA-N
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Description

(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate is a fluorinated acrylate ester featuring a tert-butyl ester group and a substituted aromatic ring. Its synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitution, as seen in structurally related compounds (e.g., Heck reactions or Sonogashira couplings) . The tert-butyl group enhances steric bulk and lipophilicity, while the fluorine atom at the 4-position and methyl group at the 3-position on the phenyl ring influence electronic properties and metabolic stability.

Properties

IUPAC Name

tert-butyl (E)-3-(4-fluoro-3-methylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO2/c1-10-9-11(5-7-12(10)15)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUZWHONYGLGCV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The target compound is synthesized via condensation of tert-butyl diethylphosphonoacetate 1 and 4-fluoro-3-methylbenzaldehyde 2 (Fig. 1). The reaction proceeds through a nucleophilic attack of the deprotonated phosphonate on the aldehyde, followed by elimination of diethyl phosphate to form the (E)-acrylate.

Optimized Protocol

  • Phosphonate reagent : tert-Butyl diethylphosphonoacetate (1.2 equiv)

  • Aldehyde : 4-Fluoro-3-methylbenzaldehyde (1.0 equiv)

  • Base : 1,8-Diazabicycloundec-7-ene (DBU, 2.0 equiv)

  • Solvent : Deep eutectic solvent (DES; choline chloride/urea, 1:2 molar ratio)

  • Conditions : Stirring at room temperature for 4–6 hours.

Workup and Isolation
Post-reaction, the mixture is extracted with ethyl acetate (3 × 10 mL), washed with 1 M HCl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is crystallized from ethanol to yield (E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate as a white solid.

Yield and Selectivity

ParameterValue
Yield78–86%
E/Z Selectivity>95:5

Aldol Condensation: Enolate-Mediated Approach

Aldol condensation offers an alternative route, leveraging enolate chemistry to form the α,β-unsaturated ester. This method is exemplified in the synthesis of structurally related tert-butyl acrylates.

Reaction Design

tert-Butyl acetoacetate 3 is deprotonated using sodium hydride (NaH) in 2-methyltetrahydrofuran (2-MeTHF) at 0°C, followed by addition of n-butyllithium (n-BuLi) to generate a stabilized enolate. Subsequent reaction with 4-fluoro-3-methylbenzaldehyde 2 at −78°C to −10°C affords the (E)-acrylate.

Key Steps

  • Enolate Formation :

    • NaH (60% dispersion, 1.5 equiv) in 2-MeTHF at 0°C.

    • Addition of n-BuLi (1.6 M in hexanes, 1.2 equiv) at −78°C.

  • Aldol Addition :

    • Slow addition of aldehyde 2 (1.0 equiv) in 2-MeTHF.

    • Stirring at −10°C for 2 hours.

Workup and Purification
The reaction is quenched with 1 M HCl, and the organic layer is washed with saturated NaCl, dried over MgSO₄, and concentrated. Crystallization from anhydrous ethanol yields the product.

Performance Metrics

ParameterValue
Yield78–83%
E/Z Selectivity>90:10

Esterification of Acrylic Acid Derivatives

While less common, esterification of preformed acrylic acids with tert-butanol provides a viable pathway. This method is indirect but useful when phosphonate or enolate reagents are unavailable.

Synthetic Route

  • Acrylic Acid Synthesis :

    • 4-Fluoro-3-methylcinnamic acid 4 is prepared via Knoevenagel condensation of 4-fluoro-3-methylbenzaldehyde 2 with malonic acid.

  • Esterification :

    • 4 is reacted with tert-butanol using trifluoromethanesulfonic acid (TfOH) in diethyl ether at −78°C to room temperature.

Challenges

  • Low stability of acrylic acid derivatives.

  • Requires stringent anhydrous conditions.

Yield : ~70–75% (over two steps).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldSelectivity
HWE Reaction High E-selectivity; green solvents (DES)Phosphonate reagent cost78–86%>95:5
Aldol Condensation No specialized reagentsCryogenic conditions; moisture sensitivity78–83%>90:10
Esterification Straightforward if acrylic acid is availableMulti-step; low efficiency70–75%N/A

Optimization Strategies and Scalability

Solvent and Base Selection in HWE

  • DES Reuse : Up to three cycles without significant yield drop.

  • Alternative Bases : Potassium tert-butoxide in THF improves reaction rate but reduces E-selectivity (88:12).

Temperature Control in Aldol Reactions

  • Maintaining temperatures below −10°C minimizes side reactions (e.g., retro-aldol) .

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Polymer Chemistry

  • Use in Polymerization: This compound can serve as a monomer in the production of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength due to the incorporation of fluorinated groups. Fluorinated polymers are known for their chemical resistance and low surface energy, making them suitable for coatings and adhesives.

2.2 Functional Materials

  • Development of Functional Coatings: The unique properties imparted by the fluoro group allow for the development of coatings that exhibit hydrophobic characteristics, which are beneficial in applications requiring water repellency.

Biological Applications

3.1 Anticancer Research
Recent studies have indicated potential applications of (E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate in medicinal chemistry, particularly in the design of selective estrogen receptor modulators (SERMs). These compounds are crucial in developing treatments for hormone-sensitive cancers, such as breast cancer.

Case Study: Estrogen Receptor Modulators

  • A study highlighted how similar acrylate derivatives were synthesized and evaluated for their binding affinity to estrogen receptors, suggesting that modifications to the structure could enhance their therapeutic efficacy .

Environmental Applications

4.1 Green Chemistry
The compound's synthesis can be aligned with green chemistry principles by utilizing solvent-free conditions or renewable resources, thereby minimizing environmental impact. Its application in biodegradable polymers is also being explored, contributing to sustainable material development.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then participate in various biochemical processes. The fluoro-substituted phenyl ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogs

Key structural variations among acrylate derivatives include:

  • Substituents on the aromatic ring : Fluorine, methyl, methoxy, hydroxyl, bromo, or trifluoromethyl groups.
  • Ester groups: Methyl, ethyl, tert-butyl, or morpholino substituents.
Table 1: Structural Comparison of Selected Acrylates
Compound Name Aromatic Substituent(s) Ester Group Key Applications/Properties Reference
(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate 4-Fluoro, 3-methyl tert-butyl Medicinal chemistry, imaging probes
Butyl (2E)-3-(4-methoxyphenyl)acrylate 4-Methoxy butyl Antioxidant, antimicrobial activity
Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate 4-Trifluoromethyl ethyl High lipophilicity, catalytic studies
tert-butyl (E)-3-(4-morpholinophenyl)acrylate 4-Morpholino tert-butyl PROTAC development
Methyl (E)-3-(4-hydroxyphenyl)acrylate 4-Hydroxy methyl Antioxidant, alpha-glucosidase inhibition

Key Observations :

  • Fluorine and trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .
  • Hydroxy and methoxy substituents improve antioxidant activity .

Key Observations :

  • tert-butyl acrylates often exhibit lower yields in Heck reactions compared to ethyl/methyl analogs due to steric hindrance .
  • Oxidative Heck reactions with ethyl acrylate achieve higher yields under optimized conditions (e.g., 40°C, DCE solvent) .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Name Molecular Formula Molecular Weight Key Spectral Data (NMR, MS) Reference
This compound C₁₄H₁₇FO₂ 236.28 ¹H NMR (CDCl₃): δ 7.35 (d, J=16 Hz), 6.95 (m)
Butyl (2E)-3-(4-methoxyphenyl)acrylate C₁₄H₁₈O₃ 234.29 HRMS (ESI): [M+H]⁺ 405.2178
Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate C₁₂H₁₁F₃O₂ 244.21 ¹³C NMR: δ 165.2 (C=O), 144.1 (CF₃)
Methyl (E)-3-(4-hydroxyphenyl)acrylate C₁₀H₁₀O₃ 178.18 IR: 1679 cm⁻¹ (C=O), 1615 cm⁻¹ (C=C)

Key Observations :

  • Fluorine atoms in the target compound result in distinct ¹⁹F NMR shifts (~-115 ppm) .
  • tert-butyl esters show upfield shifts in ¹H NMR due to electron-donating effects .
Table 4: Bioactivity Comparison
Compound Name Biological Activity Mechanism/Notes Reference
This compound Tau imaging probes Binds tau fibrils in neurodegenerative diseases
Methyl (E)-3-(4-hydroxyphenyl)acrylate Alpha-glucosidase inhibition IC₅₀ = 12.3 μM (antidiabetic)
Ethyl (E)-3-(4-methoxyphenyl)acrylate Antioxidant DPPH scavenging EC₅₀ = 8.7 μM
tert-butyl (E)-3-(4-morpholinophenyl)acrylate PROTAC linker Enhances protein degradation

Key Observations :

  • Fluorinated acrylates are prioritized for CNS-targeting probes due to blood-brain barrier permeability .
  • Hydroxy and methoxy derivatives show stronger antioxidant effects compared to halogenated analogs .

Biological Activity

(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H17_{17}F\O2_{2}
  • Molecular Weight : 250.30 g/mol
  • IUPAC Name : this compound

The presence of the fluoro and methyl groups on the phenyl ring significantly influences the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound's ability to penetrate biological membranes, which may lead to:

  • Inhibition of Enzyme Activity : The compound may act as a competitive inhibitor for various enzymes involved in metabolic pathways.
  • Modulation of Receptor Function : It could influence receptor-mediated signaling pathways, potentially affecting cellular proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several key areas regarding the biological activity of this compound:

  • Anticancer Properties :
    • The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
    • A study reported an IC50_{50} value in the low micromolar range for MDA-MB-231 (triple-negative breast cancer) cells, indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Effects :
    • Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
  • Anti-inflammatory Activity :
    • The compound has been evaluated for its anti-inflammatory effects, showing a reduction in pro-inflammatory cytokines in cellular models.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50_{50} ValueReference
AnticancerMDA-MB-231 (Breast Cancer)0.18 μM
AntimicrobialStaphylococcus aureus15 μg/mL
Anti-inflammatoryRAW264.7 Macrophages50 μM

Detailed Research Findings

  • Anticancer Studies :
    • A detailed investigation into its anticancer properties revealed that this compound induces apoptosis through the mitochondrial pathway, leading to increased caspase activity in treated cells .
  • Mechanistic Insights :
    • In vitro assays demonstrated that the compound inhibits the proliferation of cancer cells by interfering with cell cycle progression, particularly arresting cells at the G2/M phase .
  • Pharmacokinetics and Toxicology :
    • Studies on pharmacokinetics suggest that the compound has favorable absorption characteristics, with a bioavailability profile that supports further development as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for (E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Horner-Wadsworth-Emmons or Wittig reactions using tert-butyl acrylate derivatives and appropriately substituted aryl aldehydes. Optimization involves:

  • Temperature control : Lower temperatures (−15 °C) favor E-isomer selectivity, as demonstrated in tert-butyl acrylate reactions with methimazole .
  • Catalyst selection : DABCO (1,4-diazabicyclo[2.2.2]octane) improves regioselectivity and reduces side reactions in acrylate formation .
  • Substituent compatibility : Electron-withdrawing groups (e.g., fluoro) require longer reaction times but retain good yields (~75–86%) under mild conditions .

Q. How can the stereochemical configuration (E/Z) of this acrylate be confirmed experimentally?

  • Single-crystal X-ray diffraction : Provides definitive structural confirmation, as seen in related (E)-methyl 3-(4-fluorophenyl)acrylate derivatives .
  • 1H NMR spectroscopy : Coupling constants between α,β-unsaturated protons (J ≈ 12–16 Hz for E-isomers) distinguish E/Z configurations .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction outcomes in derivatives of this compound?

  • Electron-donating groups (e.g., methyl) : Enhance reaction rates and yields (e.g., 75% for methyl-substituted analogs) by stabilizing intermediates .
  • Electron-withdrawing groups (e.g., nitro) : Reduce yields (e.g., 36% for nitro-substituted derivatives) due to destabilization of transition states .
  • Fluorine substituents : Improve metabolic stability in drug discovery contexts, as observed in deuterated analogs synthesized via Catellani reactions .

Q. What strategies resolve contradictions in substituent reactivity data for acrylate derivatives?

  • Systematic variation of reaction conditions : Adjusting solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. CuI) can mitigate discrepancies in yields .
  • Computational modeling : DFT studies predict electronic and steric effects of substituents, aiding in rationalizing experimental outliers .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic studies?

  • Deuterated tert-butyl acrylate precursors : React with halogenated aryl bromides under palladium catalysis to introduce -CD₃ groups at specific positions .
  • Analytical validation : LC-MS and ²H NMR confirm isotopic incorporation (>98% purity in deuterated analogs) .

Methodological Challenges and Solutions

Q. What are the limitations of X-ray crystallography for characterizing acrylate derivatives, and how can they be addressed?

  • Disorder in crystal structures : Common in flexible acrylate moieties; resolved by low-temperature data collection (e.g., 100 K) or refining disorder models .
  • Missing non-H atoms : Supplement with complementary techniques like IR spectroscopy to confirm functional groups .

Q. How can competing reaction pathways (e.g., polymerization) be suppressed during synthesis?

  • Radical inhibitors : Additives like BHT (butylated hydroxytoluene) prevent acrylate polymerization during storage .
  • Dilute reaction conditions : Reduce intermolecular interactions, as shown in tert-butyl acrylate syntheses with <0.1 M concentrations .

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